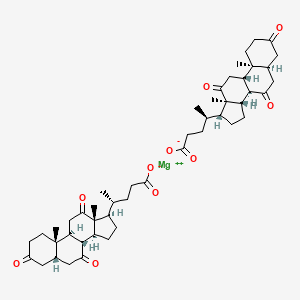
Magnesium dehydrocholate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Magnesium dehydrocholate is a compound formed by the combination of magnesium and dehydrocholic acid. Dehydrocholic acid is a synthetic bile acid derived from the oxidation of cholic acid. This compound is known for its applications in medicine, particularly in the treatment of liver and gallbladder disorders. It is used to stimulate bile flow and improve digestion.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Magnesium dehydrocholate can be synthesized through the reaction of dehydrocholic acid with a magnesium salt, such as magnesium chloride or magnesium sulfate. The reaction typically occurs in an aqueous medium, where dehydrocholic acid is dissolved and then reacted with the magnesium salt to form this compound. The reaction conditions, such as temperature and pH, are carefully controlled to ensure the complete formation of the compound.
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions using high-purity reagents. The process begins with the synthesis of dehydrocholic acid, followed by its reaction with a magnesium salt. The resulting this compound is then purified through filtration and crystallization to obtain a high-purity product suitable for medical applications.
Analyse Chemischer Reaktionen
Types of Reactions
Magnesium dehydrocholate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in acidic or neutral conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in reduction reactions, often in anhydrous solvents.
Substitution: Substitution reactions may involve reagents like halogens or alkylating agents, and the conditions vary depending on the desired product.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce alcohols or alkanes.
Wissenschaftliche Forschungsanwendungen
Magnesium dehydrocholate has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in organic synthesis and as a catalyst in certain chemical reactions.
Biology: The compound is studied for its effects on cellular processes and its potential as a therapeutic agent.
Medicine: this compound is used in the treatment of liver and gallbladder disorders, where it helps stimulate bile flow and improve digestion.
Industry: The compound is used in the formulation of pharmaceuticals and dietary supplements.
Wirkmechanismus
Magnesium dehydrocholate exerts its effects by stimulating the production and flow of bile in the liver and gallbladder. The compound interacts with bile acid receptors and transporters, enhancing the secretion of bile acids and improving digestion. The molecular targets include bile acid receptors such as FXR (farnesoid X receptor) and transporters like ASBT (apical sodium-dependent bile acid transporter).
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Magnesium sulfate: Used as a laxative and in the treatment of magnesium deficiency.
Magnesium chloride: Commonly used in supplements and as a de-icing agent.
Magnesium citrate: Used as a laxative and in dietary supplements.
Magnesium hydroxide:
Uniqueness
Magnesium dehydrocholate is unique in its specific application for liver and gallbladder disorders. Unlike other magnesium compounds, it combines the properties of magnesium with the bile-stimulating effects of dehydrocholic acid, making it particularly effective in improving bile flow and digestion.
Eigenschaften
CAS-Nummer |
7786-84-7 |
|---|---|
Molekularformel |
C48H66MgO10 |
Molekulargewicht |
827.3 g/mol |
IUPAC-Name |
magnesium;(4R)-4-[(5S,8R,9S,10S,13R,14S,17R)-10,13-dimethyl-3,7,12-trioxo-1,2,4,5,6,8,9,11,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoate |
InChI |
InChI=1S/2C24H34O5.Mg/c2*1-13(4-7-21(28)29)16-5-6-17-22-18(12-20(27)24(16,17)3)23(2)9-8-15(25)10-14(23)11-19(22)26;/h2*13-14,16-18,22H,4-12H2,1-3H3,(H,28,29);/q;;+2/p-2/t2*13-,14+,16-,17+,18+,22+,23+,24-;/m11./s1 |
InChI-Schlüssel |
JKWGGYRLJAHBMT-IOTIMKOBSA-L |
Isomerische SMILES |
C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.C[C@H](CCC(=O)[O-])[C@H]1CC[C@@H]2[C@@]1(C(=O)C[C@H]3[C@H]2C(=O)C[C@H]4[C@@]3(CCC(=O)C4)C)C.[Mg+2] |
Kanonische SMILES |
CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.CC(CCC(=O)[O-])C1CCC2C1(C(=O)CC3C2C(=O)CC4C3(CCC(=O)C4)C)C.[Mg+2] |
Verwandte CAS-Nummern |
81-23-2 (Parent) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


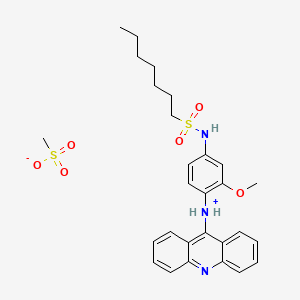
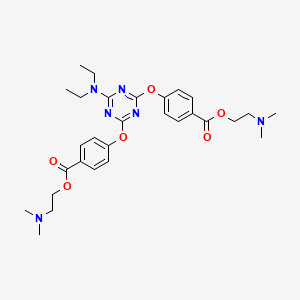
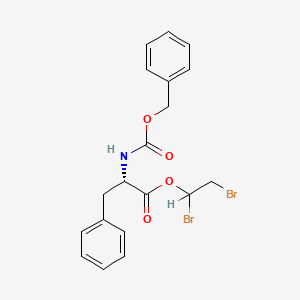
![(E)-2-[2-(4-cyanophenyl)ethenyl]-4,6-diphenyl-pyrrilium tetrafluoroborate](/img/structure/B13776826.png)
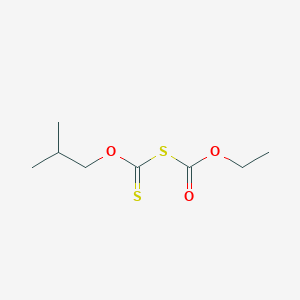
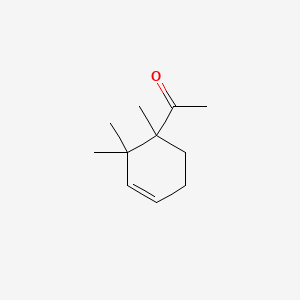

![Ethyl N-[3-(acetylamino)-4-[(2-chloro-4-nitrophenyl)azo]phenyl]-N-(3-ethoxy-3-oxopropyl)-beta-alaninate](/img/structure/B13776835.png)
![disodium;barium(2+);2,4-dichloro-N-[7-[(2-methoxyphenyl)diazenyl]-8-oxido-4,6-disulfonatonaphthalen-1-yl]benzenecarboximidate](/img/structure/B13776836.png)
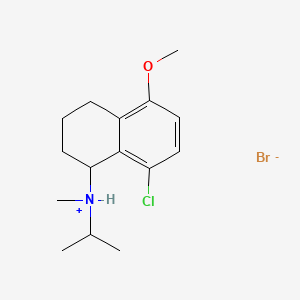
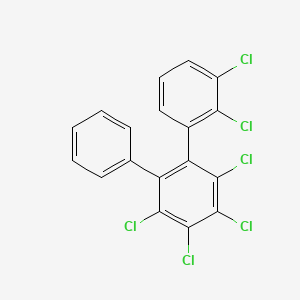
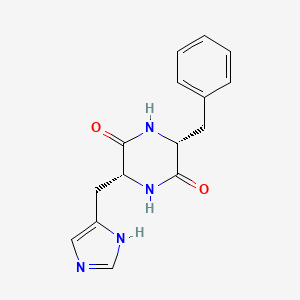
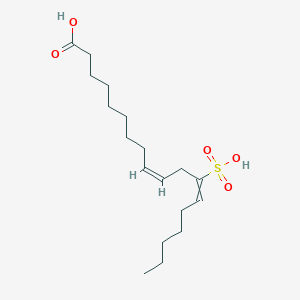
![Palladate(2-), [[N,N'-1,2-ethanediylbis[N-[(carboxy-kappaO)methyl]glycinato-kappaN,kappaO]](4-)]-, dipotassium, (SP-4-2)-](/img/structure/B13776877.png)
